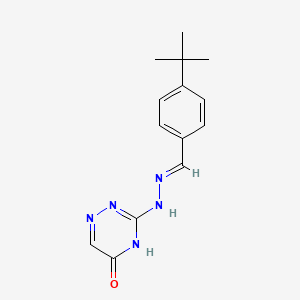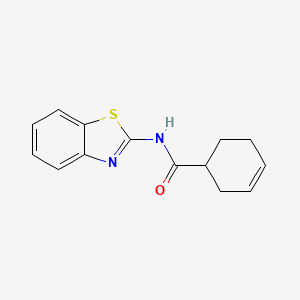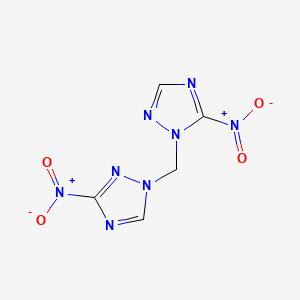
4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group attached to a benzaldehyde moiety, along with a triazinyl hydrazone functional group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the reaction of 4-tert-butylbenzaldehyde with 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the aldehyde and hydrazine components.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrazine or amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, flavor and fragrance compounds, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions can influence its interaction with cellular components and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-Formylbenzonitrile
- p-Tolualdehyde
- 3,5-Di-tert-butylbenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is unique due to the presence of both the tert-butylbenzaldehyde and triazinyl hydrazone moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H17N5O |
|---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H17N5O/c1-14(2,3)11-6-4-10(5-7-11)8-15-18-13-17-12(20)9-16-19-13/h4-9H,1-3H3,(H2,17,18,19,20)/b15-8+ |
InChI Key |
ABLRYOKWPNTAOE-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC2=NN=CC(=O)N2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC2=NN=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Benzofuran-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372308.png)
![9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372315.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372320.png)
![5',6'-Dihydrospiro(adamantane-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13372336.png)
![2-amino-6-[2-(4-chlorophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B13372352.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372358.png)
![5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372370.png)

![3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372382.png)

![Methyl 4-methyl-6'-oxo-5',6'-dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B13372390.png)
![Methyl 12-cyano-1-[(2-thienylcarbonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13372397.png)
![3-(1-Adamantyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372400.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372406.png)
